molecular formula C29H33N3O4 B12444576 3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide

3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12444576
M. Wt: 487.6 g/mol
InChI Key: XKHKKSCGZAIACJ-UHFFFAOYSA-N
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Description

3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an acetylamino group, a dimethylphenyl carbamoyl group, a cyclohexyl group, and a furan-2-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzamide core, followed by the introduction of the acetylamino group, the dimethylphenyl carbamoyl group, the cyclohexyl group, and the furan-2-ylmethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes while maintaining strict control over reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a precursor for bioactive molecules.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

3-acetamido-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C29H33N3O4/c1-20-10-7-11-21(2)26(20)31-28(35)29(15-5-4-6-16-29)32(19-25-14-9-17-36-25)27(34)23-12-8-13-24(18-23)30-22(3)33/h7-14,17-18H,4-6,15-16,19H2,1-3H3,(H,30,33)(H,31,35)

InChI Key

XKHKKSCGZAIACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)NC(=O)C

Origin of Product

United States

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